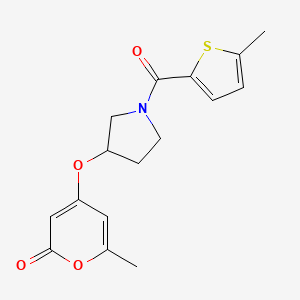

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-7-13(8-15(18)20-10)21-12-5-6-17(9-12)16(19)14-4-3-11(2)22-14/h3-4,7-8,12H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXGXYPLKFYQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine intermediate, followed by the introduction of the thiophene moiety and the final formation of the pyranone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

6-(5-Methylthiophen-2-yl)-2H-pyran-2-one

- Core Structure : Shares the 2H-pyran-2-one backbone.

- Substituents: Lacks the pyrrolidin-3-yloxy group but retains the 5-methylthiophene moiety directly attached to the pyranone ring.

4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one

- Core Structure : 5,6-Dihydro-2H-pyran-2-one (partially saturated ring).

- Substituents : Styryl (vinylbenzene) group at position 6 and methoxy at position 3.

Heterocyclic Analogues with Thiophene Substituents

6-(5-Methylthiophen-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Core Structure : Pyrazolo-pyridine fused system.

- Substituents : Carboxylic acid at position 4 and isopropyl group at position 1.

- This may influence bioavailability or target binding .

2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Core Structure: Pyrazolo-pyrimidine fused with chromenone.

- Substituents: Dual fluorinated aromatic systems and an amino group.

Functional Group Comparisons

- Analogues with rigid linkers (e.g., styryl in ) may exhibit reduced adaptability in binding pockets.

- Thiophene vs. Benzodioxole : Compounds like 6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile replace thiophene with benzodioxole, altering electronic properties (increased oxygen content) and solubility.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely requires advanced coupling strategies, similar to Example 62’s use of Suzuki-Miyaura cross-coupling .

- Solubility Trade-offs: The pyrrolidine linker may enhance aqueous solubility compared to purely aromatic analogues (e.g., styryl-substituted dihydropyranone ), but this remains speculative without experimental data.

Q & A

Q. Biological Activity

- Enzyme Inhibition Assays : Use purified kinases or proteases to assess IC50 values (e.g., fluorescence-based assays with ATP analogs).

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay). Ensure purity (>95% by HPLC) to avoid false positives .

How should researchers address contradictions in reported biological data for this compound?

Data Contradiction Analysis

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, incubation time). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) and confirm compound stability under experimental conditions via LC-MS .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Computational Studies

- Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using software like AutoDock.

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites. Validate with experimental crystallographic data .

How can the compound’s stability under physiological conditions be assessed?

Q. Stability Profiling

- Forced Degradation Studies : Expose the compound to heat (40°C), light, and varying pH (1–13) for 48 hours. Monitor degradation products via HPLC.

- Plasma Stability Assays : Incubate with human plasma and quantify remaining compound using LC-MS/MS .

What structural modifications could enhance the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR)

- Pyrrolidine Substitution : Replace the 5-methylthiophene group with electron-withdrawing groups (e.g., -CF3) to improve target binding.

- Pyran-2-one Modifications : Introduce fluorine at position 6 to enhance metabolic stability. Validate changes using in vitro ADME assays .

How can interdisciplinary approaches improve the development of this compound?

Interdisciplinary Research

Combine synthetic chemistry with computational biology and structural biology:

Q. Notes

- All answers incorporate methodological rigor and address both basic and advanced research needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.